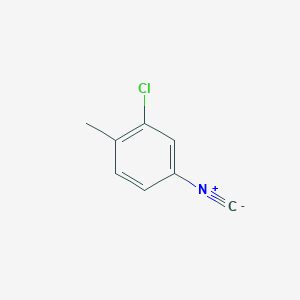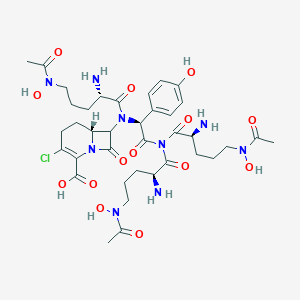
2-(Chloromethyl)-6-fluoro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chloromethyl compounds are a type of organic compound that contain a chloromethyl group (-CH2Cl). They are used in a variety of chemical reactions due to their reactivity .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of a compound with chloromethane or a similar reagent . For example, 2-chloro-5-chloromethyl pyridine can be synthesized by reacting 3-methylpyridine with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .Molecular Structure Analysis
The molecular structure of chloromethyl compounds can be determined using various techniques such as X-ray diffraction . The structure is often influenced by the presence of the chloromethyl group and any other functional groups in the molecule .Chemical Reactions Analysis
Chloromethyl compounds can participate in a variety of chemical reactions. For example, they can be used as alkylating agents . The specific reactions a chloromethyl compound can participate in will depend on its structure and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds can be determined using various techniques. These properties can include melting point, molecular weight, surface area, light scattering properties, zeta potential, and viscosity . The specific properties will depend on the structure of the compound .Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-6-fluoro-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNS/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIXPAHXATYPCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-fluoro-1,3-benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)











